![molecular formula C8H13NO B14906069 7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B14906069.png)
7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-3-azabicyclo[410]heptan-4-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or an amine in the presence of a dehydrating agent to form the bicyclic structure . The reaction conditions often require elevated temperatures and may involve catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Similar bicyclic structure but with different ring sizes and substitution patterns.
7,7-Dimethyl-3-methylenebicyclo[4.1.0]heptane: Similar framework but with a methylene group instead of a carbonyl group.
Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-: Similar bicyclic structure with different substituents.
Uniqueness
7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one is unique due to its specific substitution pattern and the presence of a nitrogen atom within the bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one |
InChI |
InChI=1S/C8H13NO/c1-8(2)5-3-7(10)9-4-6(5)8/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
UGIBAOQOIOKNJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C1CNC(=O)C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


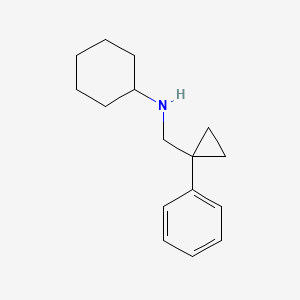
![2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid](/img/structure/B14905998.png)
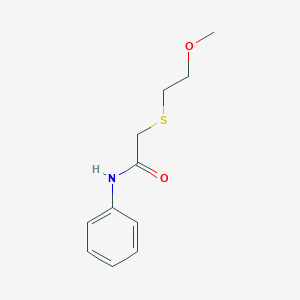
![(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine](/img/structure/B14906011.png)

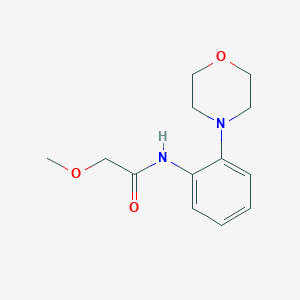
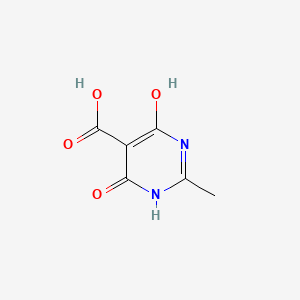
![n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14906038.png)
![1-((4-Ethoxyphenyl)amino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14906039.png)

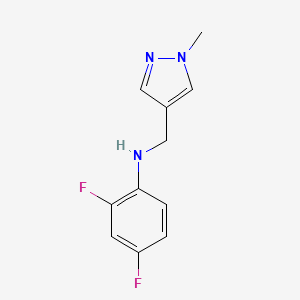
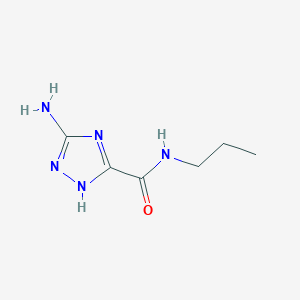
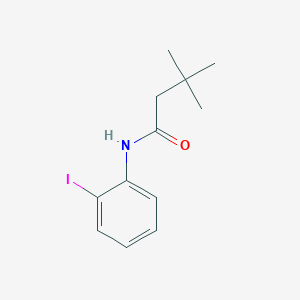
![(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14906062.png)
